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Compound of Interest

Compound Name: ML380

Cat. No.: B609160 Get Quote

An in-depth guide to the structure, properties, and biological activities of two distinct research

compounds, ML380 and ML385, is presented below. This document addresses the common

confusion between the two molecules, providing detailed technical information on ML380 as a

positive allosteric modulator of the M5 muscarinic acetylcholine receptor and ML385 as an

inhibitor of the NRF2 signaling pathway.

Clarification: ML380 vs. ML385
It is crucial to distinguish between two similarly named compounds that have fundamentally

different biological targets and mechanisms of action.

ML380 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic

acetylcholine receptor (M5 mAChR). It enhances the receptor's response to the endogenous

ligand, acetylcholine.

ML385 is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2), a key

transcription factor in the cellular antioxidant response. It functions by disrupting the NRF2-

MAFG protein complex.

This guide will detail the properties and experimental data for both compounds to provide a

comprehensive resource for the scientific community.

ML385: A Specific NRF2 Inhibitor
ML385 is a valuable chemical probe for studying the role of the NRF2 pathway in various

physiological and pathological processes, particularly in the context of cancer and therapeutic
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resistance.

Structure and Physicochemical Properties of ML385
Property Value

IUPAC Name
4-{[2-(4-chlorophenyl)acetyl]amino}-N-(5-methyl-

1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula C₁₇H₁₅ClN₄O₃S₂

Molecular Weight 438.91 g/mol

CAS Number 846557-71-9

Canonical SMILES

CC1=NN=C(S1)NS(=O)

(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C

3)Cl

Biological Activity and Quantitative Data of ML385
ML385 was identified as a potent NRF2 inhibitor through a quantitative high-throughput screen.

[1] It has been shown to sensitize cancer cells to chemotherapy by downregulating the NRF2-

mediated antioxidant response.[1][2]
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Parameter Cell Line Value
Experimental
Context

IC₅₀ A549 (NSCLC) 1.9 µM

Inhibition of NRF2-

MAFG binding to

ARE-DNA

(Fluorescence

Polarization Assay)[3]

Maximal Inhibitory

Concentration
A549 (NSCLC) 5 µM

Inhibition of NRF2-

mediated transcription

(72h treatment)[1]

In Vivo Efficacy A549 Xenograft 30 mg/kg (i.p.)

In combination with

carboplatin,

significantly reduced

tumor growth.[3]

Signaling Pathway of NRF2 and Inhibition by ML385
Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein

1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon

exposure to oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization

and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf

proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions

of its target genes, inducing their transcription. ML385 directly binds to the Neh1 domain of

NRF2, which is responsible for DNA binding, thereby inhibiting the formation of the functional

NRF2-MAFG complex on the ARE.[1][3]
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Caption: NRF2 signaling pathway and mechanism of inhibition by ML385.

Experimental Protocols for ML385
Fluorescence Polarization Assay for NRF2-MAFG-ARE Binding:

A fluorescein-labeled DNA probe containing the ARE sequence is used.

Recombinant NRF2 and MAFG proteins are incubated with the probe.

The binding of the protein complex to the DNA probe results in a high fluorescence

polarization value.

ML385 is added in varying concentrations to determine its ability to disrupt this interaction,

leading to a decrease in polarization.
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The IC₅₀ value is calculated from the dose-response curve.[1]

Cell-Based NRF2 Reporter Assay:

A549 cells are transfected with a luciferase reporter plasmid containing multiple copies of the

ARE.

Cells are treated with a known NRF2 activator (e.g., sulforaphane) in the presence or

absence of ML385.

Luciferase activity is measured after a defined incubation period (e.g., 24-48 hours).

A decrease in luciferase activity in the presence of ML385 indicates inhibition of NRF2

transcriptional activity.

ML380: A Positive Allosteric Modulator of M5
mAChR
ML380 is a CNS-penetrant M5 positive allosteric modulator (PAM) that serves as a critical tool

for investigating the physiological roles of the M5 muscarinic acetylcholine receptor, which has

been implicated in processes such as addiction and schizophrenia.[4][5]

Structure and Physicochemical Properties of ML380
Property Value

IUPAC Name

N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-

(trifluoromethyl)phenyl]methyl]piperidine-4-

carboxamide

Molecular Formula C₂₃H₂₅F₃N₄O₃S

Molecular Weight 494.53 g/mol

CAS Number 1627138-52-6[4]

Canonical SMILES

CCN(CC1=CC=CC=C1C(F)

(F)F)C(=O)C2CCN(CC2)S(=O)

(=O)C3=CC4=C(C=C3)NN=C4[6]
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Biological Activity and Quantitative Data of ML380
ML380 enhances the affinity of acetylcholine (ACh) for the M5 receptor and potentiates its

downstream signaling.[4]

Parameter Species Value
Experimental
Context

EC₅₀ (M5) Human 190 nM
Positive allosteric

modulation[4][5]

EC₅₀ (M5) Rat 610 nM
Positive allosteric

modulation[4][5]

pEC₅₀ (IP

Accumulation)
CHO-hM5 cells 5.33

Stimulation of inositol

phosphate

accumulation[4]

pEC₅₀ (Ca²⁺

Mobilization)
CHO-hM5 cells 5.71

Stimulation of

intracellular calcium

mobilization[4]

Half-life (t₁/₂) Rat 22 min

Intravenous

administration (1

mg/kg)[4]

Clearance Rat 66 mL/min/kg

Intravenous

administration (1

mg/kg)[4]

Volume of Distribution

(Vd)
Rat 1.6 L/kg

Intravenous

administration (1

mg/kg)[4]

Signaling Pathway of M5 mAChR and Modulation by
ML380
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that

preferentially couples to the Gq/11 family of G proteins. Activation by acetylcholine leads to the

activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate
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(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor

on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), leading to

the phosphorylation of various downstream targets and cellular responses. ML380 binds to an

allosteric site on the M5 receptor, distinct from the ACh binding site, and potentiates this

signaling cascade.
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Caption: M5 mAChR signaling and positive allosteric modulation by ML380.

Experimental Protocols for ML380
Inositol Phosphate (IP) Accumulation Assay:
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Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (CHO-hM5)

are seeded in multi-well plates.

Cells are labeled overnight with myo-[³H]inositol.

The cells are washed and then stimulated with a sub-maximal concentration of acetylcholine

in the presence of varying concentrations of ML380 for a defined period (e.g., 30-60

minutes) in a buffer containing LiCl (to inhibit IP degradation).

The reaction is terminated, and the cells are lysed.

Total inositol phosphates are isolated using anion-exchange chromatography.

The amount of [³H]-IP is quantified by scintillation counting.

The EC₅₀ value for ML380's potentiation is determined from the dose-response curve.[4]

Intracellular Calcium Mobilization Assay:

CHO-hM5 cells are plated in black-walled, clear-bottom multi-well plates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

The baseline fluorescence is measured using a plate reader with fluorescence imaging

capabilities (e.g., FLIPR).

Cells are stimulated with acetylcholine in the presence of varying concentrations of ML380.

The change in intracellular calcium is monitored in real-time by measuring the increase in

fluorescence intensity.

The EC₅₀ value is calculated from the concentration-response curve of the peak

fluorescence signal.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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